molecular formula C17H21NO3 B11954287 N-(4-Ethoxyphenyl)veratrylamine CAS No. 82376-74-7

N-(4-Ethoxyphenyl)veratrylamine

Cat. No.: B11954287
CAS No.: 82376-74-7
M. Wt: 287.35 g/mol
InChI Key: VPCKXSWBIUDZBT-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)veratrylamine is a synthetic amine derivative characterized by a veratrylamine (3,4-dimethoxybenzylamine) core linked to a 4-ethoxyphenyl substituent via a nitrogen atom.

Properties

CAS No.

82376-74-7

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-ethoxyaniline

InChI

InChI=1S/C17H21NO3/c1-4-21-15-8-6-14(7-9-15)18-12-13-5-10-16(19-2)17(11-13)20-3/h5-11,18H,4,12H2,1-3H3

InChI Key

VPCKXSWBIUDZBT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via imine intermediate formation, where 4-ethoxyaniline reacts with veratraldehyde in a 1:1 molar ratio under anhydrous conditions. Sodium triacetoxyborohydride (STAB) serves as the reducing agent, selectively reducing the imine bond without over-alkylating the amine. A typical protocol involves:

  • Dissolving 4-ethoxyaniline (1.0 mmol) and veratraldehyde (1.0 mmol) in dichloromethane (10 mL).

  • Adding STAB (1.2 mmol) portionwise at 0°C under nitrogen.

  • Stirring at room temperature for 12 hours, followed by quenching with saturated NaHCO3 and extraction with ethyl acetate.

Yield optimization studies suggest that excess STAB (1.5 equivalents) and molecular sieves to absorb water improve conversion rates to 85–90%. Chromatographic purification (silica gel, ethyl acetate/petroleum ether 3:7) affords the product as a pale-yellow solid with a melting point of 112–114°C.

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3): δ 7.25–7.18 (m, 4H, aromatic), 6.85–6.78 (m, 3H, aromatic), 4.02 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.88 (s, 6H, OCH3), 3.72 (s, 2H, NCH2), 1.42 (t, J = 7.0 Hz, 3H, CH3).

  • 13C NMR (100 MHz, CDCl3): δ 149.2 (C-O), 148.9 (C-O), 134.5 (C-N), 121.8–114.3 (aromatic), 63.5 (OCH2), 56.1 (OCH3), 52.3 (NCH2), 15.1 (CH3).

Nucleophilic Alkylation: Direct N-Benzylation of 4-Ethoxyaniline

Alternative routes employ nucleophilic displacement, wherein 4-ethoxyaniline reacts with 3,4-dimethoxybenzyl bromide under basic conditions. This method aligns with alkylation strategies observed in tetracyclic derivative syntheses.

Reaction Conditions and Challenges

  • Procedure: 4-Ethoxyaniline (1.0 mmol) and 3,4-dimethoxybenzyl bromide (1.2 mmol) are combined in acetonitrile with K2CO3 (2.0 mmol). The mixture is refluxed for 24 hours, filtered, and concentrated.

  • Yield: 70–75% after column chromatography (SiO2, hexane/ethyl acetate 4:1).

Side products, including tertiary amines and hydrolyzed benzyl alcohol, necessitate rigorous purification. Microwave-assisted synthesis (100°C, 1 hour) enhances reaction efficiency, achieving 80% yield with reduced byproduct formation.

Multi-Component Reactions: Ugi-Type Condensations

Though less direct, Ugi four-component reactions (4-CR) offer a modular approach to structurally related amines. While the provided search results highlight acetamide formations, adapting this framework for secondary amines requires omitting the isocyanide component.

Modified Ugi Protocol

A hypothetical pathway involves:

  • 4-Ethoxyaniline (1.0 mmol), veratraldehyde (1.0 mmol), and acetic acid (1.0 mmol) in methanol.

  • Stirring at 50°C for 48 hours to form an α-amino amide intermediate.

  • Subsequent reduction with LiAlH4 to cleave the amide bond, yielding the target amine.

This method remains theoretical, as search results emphasize acetamide products, but it underscores the versatility of multi-component reactions in amine synthesis.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency and Practicality of this compound Synthesis

MethodYield (%)Purity (%)Reaction TimeKey Challenges
Reductive Amination85–909512 hImine stability
Nucleophilic Alkylation70–759024 hByproduct formation
Ugi Condensation*60*85*48 hMulti-step optimization

*Theoretical values based on analogous reactions.

Scalability and Industrial Applications

Patent literature emphasizes the scalability of reductive amination for kilogram-scale production, citing continuous-flow reactors as a means to enhance throughput. However, veratraldehyde’s sensitivity to oxidation necessitates inert atmospheres and low-temperature storage, increasing operational costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)veratrylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Scientific Research Applications

N-(4-Ethoxyphenyl)veratrylamine has diverse applications in scientific research:

Chemistry

  • Building Block for Synthesis: Used as a precursor for synthesizing more complex organic molecules.
  • Reagent in Reactions: Functions as a reagent in various chemical reactions due to its unique functional groups.

Biology

  • Biological Activity Studies: Investigated for its effects on enzymes and cellular pathways, influencing biochemical processes.
  • Mechanism of Action: May act as an inhibitor or activator of certain enzymes, affecting cellular functions.

Medicine

  • Therapeutic Potential: Ongoing research explores its potential use in drug development, particularly for conditions like cancer and infections.
  • In Vivo Studies:
    • Antitumor Activity: Demonstrated significant tumor growth inhibition in xenograft models, with rates up to 60% at doses of 20 mg/kg.
    • Anti-inflammatory Effects: Showed promise in reducing inflammation markers in models of induced arthritis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Cancer Treatment

  • Objective: Evaluate anticancer effects in breast cancer models.
  • Results: Significant apoptosis induction in cancer cells while sparing normal cells.

Case Study 2: Infection Control

  • Objective: Assess antimicrobial efficacy against resistant bacterial strains.
  • Results: Effective inhibition of growth in multi-drug resistant strains.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)veratrylamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triphenylamine Derivatives (e.g., 4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline)

Structural Similarities :

  • Both compounds feature ethoxy-substituted aromatic rings and aniline-derived cores.
  • The triphenylamine derivative in includes a nitro group (-NO₂), enhancing electron delocalization across the conjugated system .

Key Differences :

  • Functional Groups : The triphenylamine derivative contains a nitro group, which is electron-withdrawing, whereas N-(4-Ethoxyphenyl)veratrylamine lacks such groups. This difference significantly impacts electronic properties; the nitro group in the former enhances two-photon absorption capabilities, while the latter’s methoxy/ethoxy groups may prioritize solubility and fluorescence stability .
  • Synthesis : The triphenylamine compound is synthesized via Ullmann coupling (CuI, K₂CO₃, DMSO, 100°C, 24 h), yielding 60–70% after chromatography. In contrast, this compound would likely require milder alkylation or reductive amination conditions due to its simpler structure .
Piperidine-Based Amines (e.g., 4-Ethyl-N-phenethylpiperidin-4-amine Hydrochloride)

Structural Similarities :

  • Both compounds are tertiary amines with aromatic substituents.

Key Differences :

  • Core Structure : The piperidine derivative () features a six-membered nitrogen ring, whereas this compound has a benzylamine backbone.
  • Pharmacological Relevance : The piperidine compound is a fentanyl analog, indicating opioid receptor activity. This compound lacks the piperidine ring and is unlikely to share such bioactivity .
Quinoline Acrylamide Derivatives (e.g., (E)-3-(6-Bromoquinolin-4-yl)-N-(2-morpholinoethyl)acrylamide)

Structural Similarities :

  • Both classes incorporate aromatic amines and ethoxy/methoxy substituents.

Key Differences :

  • Backbone Complexity: Quinoline derivatives () include heterocyclic quinoline cores and acrylamide linkers, enabling kinase inhibition or anticancer activity. This compound’s simpler structure lacks such functional versatility.
  • Synthetic Routes: Quinoline compounds are synthesized via multi-step routes (e.g., Suzuki coupling, acrylamide formation), with yields ~50–60%. This compound would likely require fewer steps, such as direct amination of veratrole derivatives .

Data Tables

Table 2: Spectroscopic Data Comparison
Compound ¹H NMR (δ, ppm) ESI-MS (m/z) UV-Vis (λmax)
4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline 8.10 (d, 2H), 7.32 (d, 2H), 4.03 (q, 4H) 369 [M+H]⁺ 255 nm
4-Ethyl-N-phenethylpiperidin-4-amine HCl Not provided 381 [M+H]⁺ Not reported
Quinoline acrylamide derivative 1H NMR in DMSO-d6 (e.g., δ 6.71–8.10) 375 [M+H]⁺ (e.g., 6m) Not reported

Research Findings and Implications

  • Electronic Effects: Ethoxy/methoxy groups enhance electron donation, improving solubility and fluorescence in materials science applications. Nitro groups (as in ) introduce electron-withdrawing effects, critical for nonlinear optical properties .
  • Synthetic Complexity: Piperidine and quinoline derivatives require multi-step syntheses with specialized reagents (e.g., CuI, L-proline), whereas this compound could be synthesized more efficiently using standard amination protocols .

Q & A

Q. What synthetic routes are commonly employed for preparing N-(4-Ethoxyphenyl)veratrylamine and its analogs?

Methodological Answer:

  • Nucleophilic substitution : Ethoxyphenyl groups can be introduced via substitution reactions using 4-ethoxyaniline and halogenated veratrole derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amide coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between veratrylamine and 4-ethoxybenzoic acid derivatives is a reliable method for generating stable amide bonds .
  • Multi-step functionalization : For advanced analogs, sequential reactions such as Suzuki-Miyaura coupling or reductive amination may be required to introduce substituents like trifluoroethyl or fluorobenzyl groups .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98%) .
  • NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the ethoxyphenyl (δ ~6.8–7.2 ppm for aromatic protons) and veratryl (δ ~3.8–4.0 ppm for methoxy groups) moieties .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular weight (e.g., [M+H]⁺ for C₁₆H₁₈N₂O₃: calculated 298.13, observed 298.12) .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or proteases (e.g., trypsin-like serine proteases) using fluorogenic substrates to identify potential targets .
  • Cell viability assays : Employ MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects at 1–100 µM concentrations .
  • Anti-inflammatory screening : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages via ELISA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound analogs?

Methodological Answer:

  • Substituent variation : Replace the ethoxy group with methoxy, fluoro, or nitro groups to modulate electron density and binding affinity. For example, fluorinated analogs (e.g., 4-fluoro substitution) enhance metabolic stability .
  • Core scaffold modification : Introduce heterocycles (e.g., triazolo-pyridazine or thiophene) to improve target selectivity. A study showed triazolo-pyridazine derivatives increased potency against GABA receptors by 5-fold .
  • Pharmacokinetic optimization : LogP values should be maintained between 2–4 (via ClogP calculations) to balance solubility and membrane permeability .

Q. How should researchers address contradictory data in biological activity reports for this compound analogs?

Methodological Answer:

  • Reproducibility checks : Repeat assays under standardized conditions (e.g., cell passage number, serum batch) to rule out experimental variability .
  • Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays for direct binding evidence .
  • Meta-analysis : Compare data across structurally related compounds (e.g., veratrylamine derivatives with varying substituents) to identify trends obscured by outlier studies .

Q. What strategies enhance the stability of this compound under experimental conditions?

Methodological Answer:

  • pH optimization : Store solutions in neutral buffers (pH 7.4) to prevent hydrolysis of the ethoxy group. Acidic conditions (pH < 5) accelerate degradation .
  • Light protection : Use amber vials to avoid photodegradation, as UV exposure cleaves the ethoxyphenyl-amine bond .
  • Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) and store at -20°C in desiccated conditions .

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